![molecular formula C14H21NO2 B5836544 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5836544.png)
1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine, also known as EPEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPEP is a pyrrolidine derivative with a molecular formula of C16H23NO2.
科学的研究の応用
1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, this compound has been investigated for its potential use as a drug delivery system due to its amphiphilic nature. This compound has also been studied for its antitumor and anti-inflammatory properties.
In material science, this compound has been used as a surfactant in the synthesis of nanoparticles and as a template in the formation of mesoporous materials. This compound has also been investigated for its potential use in organic solar cells due to its ability to form self-assembled monolayers.
作用機序
The mechanism of action of 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine is not fully understood. However, it is believed that this compound interacts with cell membranes and alters their properties, leading to changes in cellular processes. This compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its biological effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. This compound has also been shown to have antioxidant properties and to inhibit the activity of certain enzymes.
実験室実験の利点と制限
One of the main advantages of 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine is its amphiphilic nature, which makes it an excellent candidate for drug delivery systems and as a surfactant in the synthesis of nanoparticles. This compound is also easy to synthesize and purify, which makes it a convenient compound for laboratory experiments.
One of the limitations of this compound is its potential toxicity. Although this compound has been shown to have low toxicity in vitro, further studies are needed to determine its safety in vivo. This compound is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
将来の方向性
There are several future directions for research on 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine. One direction is to investigate its potential use as a drug delivery system for the treatment of cancer and other diseases. Another direction is to explore its use as a surfactant in the synthesis of nanoparticles and as a template in the formation of mesoporous materials. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo and to fully understand its mechanism of action.
合成法
The synthesis of 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine involves the reaction of 2-(2-ethoxyphenoxy)ethylamine with pyrrolidine in the presence of a catalyst. The reaction takes place under mild conditions and yields this compound as the main product. The purity and yield of this compound can be improved by using different purification techniques such as column chromatography.
特性
IUPAC Name |
1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-16-13-7-3-4-8-14(13)17-12-11-15-9-5-6-10-15/h3-4,7-8H,2,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTJYQVFDISMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196847 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
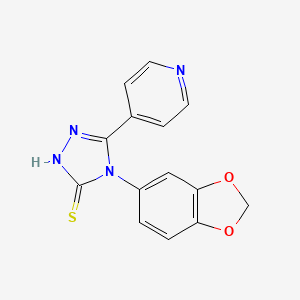
![N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836477.png)
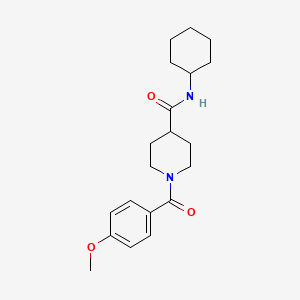
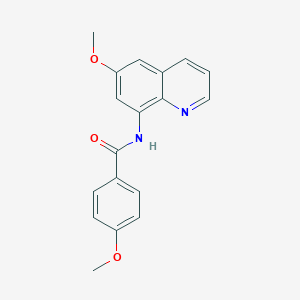
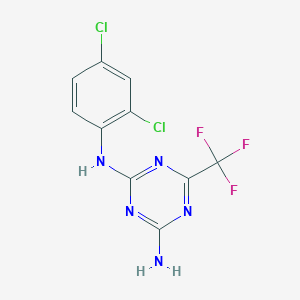
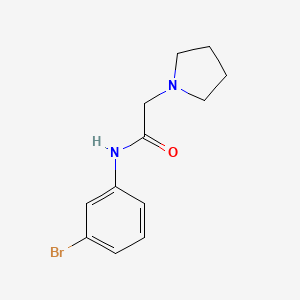
![N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5836507.png)
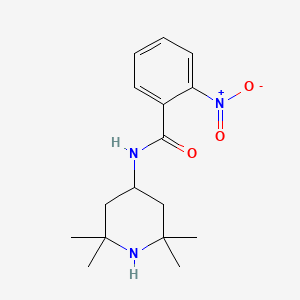
![4-oxo-3-(2-oxo-2-phenylethyl)-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5836523.png)
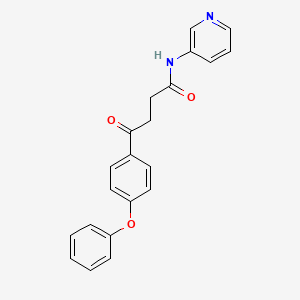
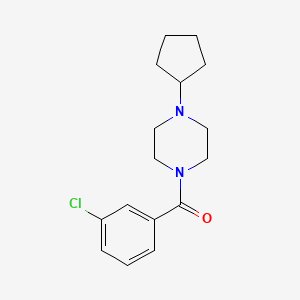
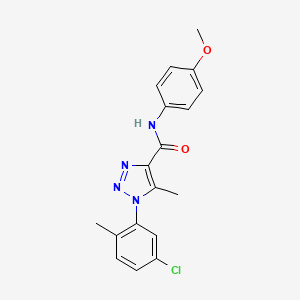
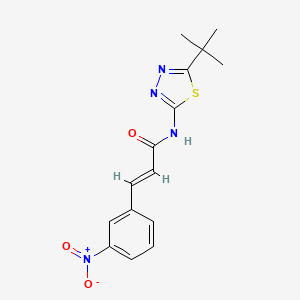
![ethyl 3-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5836581.png)
